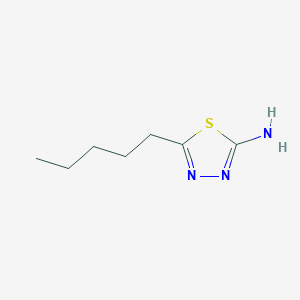

5-Pentyl-1,3,4-thiadiazol-2-amine

説明

Structure

3D Structure

特性

IUPAC Name |

5-pentyl-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3S/c1-2-3-4-5-6-9-10-7(8)11-6/h2-5H2,1H3,(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUVGDVRIPDQSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=NN=C(S1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200032 |

Source

|

| Record name | 1,3,4-Thiadiazole, 2-amino-5-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52057-90-6 |

Source

|

| Record name | 5-Pentyl-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52057-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazole, 2-amino-5-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052057906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Thiadiazole, 2-amino-5-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 2-Amino-5-pentyl-1,3,4-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-amino-5-pentyl-1,3,4-thiadiazole. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related 2-amino-5-alkyl-1,3,4-thiadiazole analogs to predict its characteristics. The guide also details relevant experimental protocols for the determination of these properties and for the synthesis of the title compound.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For 2-amino-5-pentyl-1,3,4-thiadiazole, these properties are largely dictated by the interplay between the polar 2-amino-1,3,4-thiadiazole core and the nonpolar pentyl side chain.

Predicted Physicochemical Data

The following table summarizes the predicted and experimentally determined physicochemical properties of 2-amino-5-pentyl-1,3,4-thiadiazole and its shorter-chain and branched-chain analogs. The data for the pentyl derivative are estimations based on the trends observed in the homologous series.

| Property | 2-amino-1,3,4-thiadiazole | 2-amino-5-methyl-1,3,4-thiadiazole | 2-amino-5-ethyl-1,3,4-thiadiazole | 2-amino-5-tert-butyl-1,3,4-thiadiazole | 2-amino-5-pentyl-1,3,4-thiadiazole (Predicted) |

| Molecular Formula | C₂H₃N₃S | C₃H₅N₃S | C₄H₇N₃S | C₆H₁₁N₃S | C₇H₁₃N₃S |

| Molecular Weight | 101.13 g/mol | 115.16 g/mol | 129.19 g/mol | 157.24 g/mol | 171.27 g/mol |

| Melting Point (°C) | 188-191 (dec.) | 229-233 | Not Reported | 183-187 | Lower than methyl, likely a solid |

| Boiling Point (°C) | 238.9 ± 23.0 | Not Reported | Not Reported | Not Reported | > 250 |

| pKa (Predicted) | ~3.8 | ~3.9 | ~3.9 | ~4.0 | ~3.9-4.1 |

| LogP (Predicted) | -0.5 to 0.5 | 0.0 to 1.0 | 0.5 to 1.5 | 1.0 to 2.0 | 2.0 to 3.0 |

| Solubility | Soluble in water | Sparingly soluble in water | Slightly soluble in water | Poorly soluble in water | Insoluble in water, soluble in organic solvents |

Note: The predicted values for 2-amino-5-pentyl-1,3,4-thiadiazole are extrapolated from the properties of its analogs and general chemical principles. Experimental verification is required for precise values. The melting point of the tert-butyl derivative is lower than the methyl derivative, which is common when comparing branched isomers to their linear counterparts. The increasing length of the alkyl chain is expected to decrease water solubility and increase the partition coefficient (LogP).

Experimental Protocols

This section details the methodologies for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles and the determination of key physicochemical parameters.

Synthesis of 2-Amino-5-pentyl-1,3,4-thiadiazole

A common and effective method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent.[1]

Materials:

-

Hexanoic acid (caproic acid)

-

Thiosemicarbazide

-

Polyphosphoric acid (PPA)

-

Ammonium hydroxide solution

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiosemicarbazide and a stoichiometric amount of hexanoic acid.

-

Add polyphosphoric acid (at least 2 parts by weight relative to thiosemicarbazide) to the reaction mixture.[1]

-

Heat the mixture with stirring to approximately 100-120°C for 1-2 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker of cold water.

-

Neutralize the solution with an ammonium hydroxide solution to precipitate the crude product.

-

Filter the precipitate, wash it with water, and dry it.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 2-amino-5-pentyl-1,3,4-thiadiazole.

Determination of Physicochemical Properties

The solubility of a compound can be qualitatively and quantitatively determined using various methods. A straightforward approach is the shake-flask method.[2]

Procedure:

-

Add an excess amount of the compound to a known volume of the solvent (e.g., water, ethanol, n-octanol) in a sealed vial.

-

Agitate the vial at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Centrifuge or filter the suspension to separate the undissolved solid.

-

Analyze the concentration of the compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.[3][4]

Procedure:

-

Prepare a solution of the compound in a biphasic system of n-octanol and water. The two phases should be pre-saturated with each other.

-

Shake the mixture vigorously to allow for the partitioning of the compound between the two phases.

-

Allow the phases to separate completely.

-

Determine the concentration of the compound in both the n-octanol and water phases using an appropriate analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[3]

The acid dissociation constant (pKa) provides insight into the ionization state of a compound at different pH values.[5]

Procedure:

-

Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water-co-solvent mixture).

-

Use a calibrated pH meter to monitor the pH of the solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Record the pH at regular intervals of titrant addition.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point of the titration.[5]

Visualizations

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of 2-amino-5-substituted-1,3,4-thiadiazoles.

Caption: General synthesis and purification workflow.

Antimicrobial Activity Screening Workflow

Derivatives of 2-amino-1,3,4-thiadiazole are known for their potential antimicrobial activities.[6][7] The following diagram outlines a typical experimental workflow for screening a new compound for such activity.

Caption: Workflow for antimicrobial activity screening.

References

- 1. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]

- 2. chem.ws [chem.ws]

- 3. acdlabs.com [acdlabs.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

In-Depth Spectroscopic Analysis of 5-pentyl-1,3,4-thiadiazol-2-amine: A Technical Guide

Introduction

5-pentyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Its molecular structure, characterized by a pentyl group attached to a 2-amino-1,3,4-thiadiazole core, necessitates precise analytical techniques for confirmation and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, stands as a cornerstone for the unambiguous elucidation of its chemical structure. This technical guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound, alongside comprehensive experimental protocols for data acquisition.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted NMR data for this compound are summarized in the tables below. These predictions are based on established chemical shift values for alkyl chains and substituted 1,3,4-thiadiazole derivatives. The numbering convention used for the assignments is detailed in the molecular structure diagram provided in the "Visualizations" section.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1' | 2.85 - 2.95 | Triplet (t) | 7.5 | 2H |

| H-2' | 1.60 - 1.70 | Quintet | 7.5 | 2H |

| H-3', H-4' | 1.25 - 1.40 | Multiplet (m) | - | 4H |

| H-5' | 0.85 - 0.95 | Triplet (t) | 7.0 | 3H |

| NH₂ | 7.30 - 7.40 | Broad Singlet (br s) | - | 2H |

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | 168 - 170 |

| C-5 | 158 - 160 |

| C-1' | 29 - 31 |

| C-2' | 28 - 30 |

| C-3' | 30 - 32 |

| C-4' | 21 - 23 |

| C-5' | 13 - 15 |

Spectral Analysis and Interpretation

¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals corresponding to the pentyl chain and the amine group protons.

-

Pentyl Group: The protons of the pentyl chain will exhibit characteristic aliphatic signals. The methylene protons adjacent to the thiadiazole ring (H-1') are expected to be the most deshielded of the alkyl protons, appearing as a triplet around 2.85-2.95 ppm due to coupling with the neighboring methylene group (H-2'). The H-2' protons are predicted to appear as a quintet in the range of 1.60-1.70 ppm. The protons of the two central methylene groups (H-3' and H-4') will likely overlap, resulting in a complex multiplet between 1.25 and 1.40 ppm. The terminal methyl protons (H-5') are expected to resonate as a triplet at approximately 0.85-0.95 ppm, the most upfield signal in the spectrum.

-

Amine Group: The two protons of the primary amine group (NH₂) are anticipated to produce a broad singlet in the downfield region, typically between 7.30 and 7.40 ppm in DMSO-d₆. The broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will provide complementary information for the structural confirmation of this compound.

-

Thiadiazole Ring: The two carbon atoms of the 1,3,4-thiadiazole ring are expected to be significantly deshielded and appear in the downfield region of the spectrum. The carbon atom bonded to the amino group (C-2) is predicted to resonate at approximately 168-170 ppm, while the carbon atom attached to the pentyl group (C-5) is expected to be in the range of 158-160 ppm.

-

Pentyl Group: The carbon atoms of the pentyl chain will appear in the aliphatic region of the spectrum. The chemical shifts are predicted to be in the range of 13-32 ppm, with the terminal methyl carbon (C-5') being the most shielded.

Experimental Protocols

The following are detailed methodologies for the acquisition of ¹H and ¹³C NMR spectra for this compound.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for 1,3,4-thiadiazole derivatives.[1] Other potential solvents include chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube.

-

Filtration (if necessary): If any solid particles are present in the solution, filter it through a small plug of glass wool in the Pasteur pipette during the transfer to the NMR tube to avoid compromising the magnetic field homogeneity.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer is recommended for good signal resolution.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 12-16 ppm.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration and experimental time.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 200-240 ppm.

-

Temperature: 298 K.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of the peaks in both ¹H and ¹³C NMR spectra.

Mandatory Visualizations

The following diagrams provide a visual representation of the molecular structure and a conceptual workflow for the NMR analysis of this compound.

Caption: Molecular structure of this compound with atom numbering.

Caption: Conceptual workflow for NMR spectral analysis.

References

mass spectrometry and IR spectroscopy of 5-pentyl-1,3,4-thiadiazol-2-amine

An in-depth technical guide to the mass spectrometry and infrared spectroscopy of 5-pentyl-1,3,4-thiadiazol-2-amine, designed for researchers, scientists, and professionals in drug development. This document provides a detailed analysis of the expected spectral characteristics of the compound, standard experimental protocols, and visual workflows to aid in structural elucidation.

Introduction

This compound is a heterocyclic compound featuring a 1,3,4-thiadiazole ring substituted with a pentyl group and an amine group. The molecular formula is C₇H₁₃N₃S, and it has a monoisotopic mass of approximately 171.08 Da[1]. Derivatives of 2-amino-1,3,4-thiadiazole are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties[2][3][4]. Accurate structural characterization is paramount for understanding structure-activity relationships and for quality control in drug development. This guide details the application of mass spectrometry (MS) and infrared (IR) spectroscopy for the unambiguous identification and characterization of this compound.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules like this compound[5][6].

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a general procedure for acquiring an EI mass spectrum for a solid organic compound.

-

Sample Preparation : Ensure the analyte is pure. No specific preparation is needed if a direct insertion probe is used. The sample must be thermally stable and volatile enough for analysis[7].

-

Instrument Setup :

-

Ionization Method : Electron Ionization (EI).

-

Electron Energy : Set to a standard 70 eV to induce fragmentation and generate a reproducible spectrum[6].

-

Mass Analyzer : Quadrupole, Time-of-Flight (TOF), or magnetic sector.

-

Sample Introduction : Use a direct insertion probe for solid samples. The sample is placed in a capillary tube at the tip of the probe.

-

-

Data Acquisition :

-

Introduce the probe into the high-vacuum source of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample.

-

The gaseous analyte molecules are bombarded by the 70 eV electron beam, causing ionization and fragmentation[8].

-

The resulting ions are accelerated into the mass analyzer, separated based on their m/z ratio, and detected.

-

Acquire spectra across a relevant mass range (e.g., m/z 40-400).

-

Expected Mass Spectrum and Fragmentation

The mass spectrum is predicted to show a molecular ion peak (M⁺˙) and several characteristic fragment ions. The molecular formula C₇H₁₃N₃S contains an odd number of nitrogen atoms, so according to the Nitrogen Rule, the molecular ion should have an odd nominal mass, which is consistent with its predicted m/z of 171[6][9].

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion Identity | Notes |

|---|---|---|

| 171 | [M]⁺˙ | Molecular ion. Expected to be observable. |

| 114 | [M - C₄H₉]⁺ | Fragment from beta-cleavage (loss of a butyl radical) of the pentyl chain. This is often a favorable fragmentation pathway for alkyl chains. |

| 100 | [M - C₅H₁₁]⁺ | Fragment from alpha-cleavage, representing the 2-amino-1,3,4-thiadiazole ring. This is expected to be a prominent peak. |

The primary fragmentation pathway involves the cleavage of the pentyl side chain. Alpha-cleavage (cleavage of the bond between the ring and the pentyl chain) would result in the loss of a pentyl radical (•C₅H₁₁), yielding a stable, resonance-delocalized cation corresponding to the 2-amino-1,3,4-thiadiazole ring at m/z 100. Beta-cleavage, with the loss of a butyl radical (•C₄H₉), is also a common fragmentation pattern for alkyl chains and would produce a fragment at m/z 114.

Caption: Predicted EI-MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a widely used, non-destructive technique for acquiring IR spectra of solid powders and liquids with minimal sample preparation[10][11][12].

-

Instrument Setup :

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)[13].

-

-

Background Spectrum :

-

Ensure the ATR crystal surface is clean. Use a suitable solvent (e.g., isopropanol) and wipe dry.

-

Acquire a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

-

Sample Measurement :

-

Place a small amount of the solid sample (a few milligrams) directly onto the ATR crystal[13].

-

Apply pressure using the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface[10][14].

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing :

-

The instrument software automatically performs the Fourier transform and subtracts the background spectrum to produce the final absorbance or transmittance spectrum.

-

Expected Infrared Spectrum

The IR spectrum of this compound will display characteristic absorption bands corresponding to its primary functional groups: the N-H bonds of the amine, the C-H bonds of the pentyl chain, and the C=N and C-S bonds within the thiadiazole ring. The expected positions of these bands are based on data from analogous 2-amino-1,3,4-thiadiazole derivatives[2][3][15].

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3350 - 3100 | N-H Stretch | Primary Amine (-NH₂) |

| 2955 - 2850 | C-H Stretch | Pentyl Group (-CH₃, -CH₂) |

| ~1630 | C=N Stretch | Thiadiazole Ring |

| ~1600 | N-H Bend | Primary Amine (-NH₂) |

| 1500 - 1400 | C-H Bend | Pentyl Group (-CH₂, -CH₃) |

| ~700 | C-S Stretch | Thiadiazole Ring |

The presence of a strong, broad band in the 3350-3100 cm⁻¹ region is indicative of the N-H stretching of the primary amine. Sharp bands between 2955 and 2850 cm⁻¹ confirm the presence of the aliphatic pentyl chain. The C=N stretching vibration of the thiadiazole ring is expected around 1630 cm⁻¹, and the N-H bending (scissoring) vibration of the amine group should appear near 1600 cm⁻¹[3].

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

The combined application of mass spectrometry and infrared spectroscopy provides a robust framework for the structural elucidation of this compound. Mass spectrometry confirms the molecular weight (m/z 171) and provides insight into the molecular structure through predictable fragmentation of the pentyl side chain. Concurrently, IR spectroscopy confirms the presence of key functional groups, including the primary amine, the aliphatic chain, and the thiadiazole heterocycle. Together, these techniques offer complementary data points that are essential for the unambiguous characterization of this and related compounds in a research and drug development setting.

References

- 1. PubChemLite - this compound (C7H13N3S) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. as.uky.edu [as.uky.edu]

- 8. bitesizebio.com [bitesizebio.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. agilent.com [agilent.com]

- 11. Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments [edinst.com]

- 12. mt.com [mt.com]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

Technical Guide: 5-Pentyl-1,3,4-thiadiazol-2-amine (CAS Number: 52057-90-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties and safety data for 5-pentyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The 1,3,4-thiadiazole scaffold is a key pharmacophore in a variety of biologically active molecules, exhibiting a broad range of therapeutic properties. This document is intended to serve as a foundational resource for professionals engaged in research and development involving this compound.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted based on computational models due to the limited availability of experimentally determined data.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃N₃S | |

| Molecular Weight | 171.27 g/mol | |

| CAS Number | 52057-90-6 | |

| Appearance | Solid (predicted) | |

| Melting Point | 119.18 °C (predicted) | |

| Boiling Point | 329.23 °C (predicted) | |

| Density | 1.27 g/cm³ (predicted) | |

| Water Solubility | 426 mg/L (predicted) | |

| Flash Point | 154.21 °C (predicted) |

Safety Data

GHS Hazard Classification (Predicted)

Based on the structure of related 2-amino-1,3,4-thiadiazole compounds, the following GHS classifications may be applicable:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Precautionary Statements (Recommended)

| Type | Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. |

solubility and stability of 5-pentyl-1,3,4-thiadiazol-2-amine in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-pentyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of specific experimental data for this particular molecule, this document presents a framework based on established methodologies for analogous 2-amino-1,3,4-thiadiazole derivatives. The provided experimental protocols and illustrative data serve as a guide for the systematic evaluation of this compound's physicochemical properties.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. Generally, 2-amino-1,3,4-thiadiazole derivatives exhibit a range of solubilities in common organic solvents and are often sparingly soluble in water. The pentyl substituent in this compound is expected to increase its lipophilicity compared to smaller alkyl analogs.

A systematic solubility study should be conducted to quantify the solubility of this compound in a variety of solvents with differing polarities. This data is essential for selecting appropriate solvents for synthesis, purification, formulation, and analytical testing.

Table 1: Illustrative Solubility of this compound at 25°C

| Solvent | Polarity Index | Illustrative Solubility (g/L) |

| Water | 10.2 | < 0.1 |

| Methanol | 5.1 | 15 - 25 |

| Ethanol | 4.3 | 10 - 20 |

| Isopropyl Alcohol | 3.9 | 5 - 15 |

| Acetonitrile | 5.8 | 20 - 30 |

| Acetone | 5.1 | 25 - 40 |

| Dichloromethane | 3.1 | > 50 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 |

| N,N-Dimethylformamide (DMF) | 6.4 | > 100 |

| Hexane | 0.1 | < 1 |

Note: The values presented in this table are illustrative and should be experimentally determined for this compound.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

The Dawn of a Versatile Scaffold: A Technical Guide to the Discovery and Synthesis of 2-Amino-5-Alkyl-1,3,4-Thiadiazoles

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry, underpinning a wide array of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] This technical guide delves into the historical discovery and the synthetic evolution of a key subclass: the 2-amino-5-alkyl-1,3,4-thiadiazoles. It provides a comprehensive overview of synthetic methodologies, detailed experimental protocols, and an exploration of the molecular pathways influenced by these compounds.

A Historical Perspective: From Obscurity to a Pharmacological Mainstay

The journey of 2-amino-1,3,4-thiadiazoles from chemical curiosities to valuable pharmaceutical building blocks has been marked by key discoveries. A pivotal moment in their history was the discovery of the cytostatic properties of the parent compound, 2-amino-1,3,4-thiadiazole, by Olsen and his colleagues.[3] This finding sparked significant interest in the 1,3,4-thiadiazole nucleus, leading to extensive research into its derivatives and their potential as therapeutic agents.[3] Early synthetic methods often suffered from low yields, the need for expensive intermediates, or lengthy reaction times.[4] The development of more efficient and economical synthetic routes was crucial for unlocking the full potential of this chemical class.

Synthetic Strategies: A Journey of Refinement

The synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles has evolved significantly over the years, with a focus on improving yields, simplifying procedures, and utilizing more benign reagents. The most common and historically significant approach involves the cyclization of a thiosemicarbazide derivative with a carboxylic acid or its corresponding acyl chloride.

The Workhorse Reaction: Thiosemicarbazide and Aliphatic Carboxylic Acids

The condensation of thiosemicarbazide with an aliphatic carboxylic acid in the presence of a dehydrating agent is the most prevalent method for preparing 2-amino-5-alkyl-1,3,4-thiadiazoles. The choice of the acid catalyst and reaction conditions plays a critical role in the efficiency of the reaction.

| 5-Alkyl Substituent | Carboxylic Acid | Catalyst/Reagent | Reaction Conditions | Yield (%) | Reference |

| Methyl | Acetic Acid | Polyphosphoric Acid | 105-116°C, 50 min | 89.1 | [4] |

| Methyl | Acetic Acid | Choline chloride/urea | 80°C, 1 h | 96.3 | [5] |

| Methyl | Acetic Acid | Silica, PCl₃ (grinding) | Room temp., 10 min | 95.2 | [5] |

| Ethyl | Propionic Acid | Polyphosphoric Acid, Hypophosphorous Acid | 102-111°C, 1.5 h | 92.5 | [4] |

| Ethyl | Propionic Acid | PCl₅ (grinding) | Room temp. | 92.6 | [6] |

| Propyl | n-Butyric Acid | Polyphosphoric Acid | Not specified | - | [4] |

| Isobutyl | Isovaleric Acid | Polyphosphoric Acid | Not specified | - | [4] |

Note: "-" indicates that the specific quantitative data was not provided in the cited source.

Experimental Protocols: A Practical Guide

The following are detailed methodologies for key synthetic transformations.

Protocol 1: Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole using Polyphosphoric Acid [4]

-

Materials: Propionic acid (92.6 parts), commercial polyphosphoric acid (215 parts), 50% aqueous hypophosphorous acid (1 part), thiosemicarbazide (91 parts).

-

Procedure:

-

Prepare a mixture of propionic acid, polyphosphoric acid, and hypophosphorous acid.

-

Add thiosemicarbazide to the mixture.

-

Heat the reaction mixture with stirring to a temperature between 102°C and 111°C for 1.5 hours.

-

After the reaction is substantially complete, cool the mixture and pour it into 500 parts of water.

-

Neutralize the aqueous mixture with ammonium hydroxide.

-

Filter the resulting precipitate at room temperature.

-

Wash the filter cake with water and dry to obtain 2-amino-5-ethyl-1,3,4-thiadiazole.

-

-

Yield: Approximately 92.5%.

Protocol 2: Solid-Phase Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole using Phosphorus Pentachloride [6]

-

Materials: Thiosemicarbazide (A mol), Propionic acid (B mol), Phosphorus pentachloride (C mol), 5% Sodium carbonate solution, DMF, Water. (Molar ratio A:B:C = 1:1-1.2:1-1.2)

-

Procedure:

-

In a dry reaction vessel, add thiosemicarbazide, propionic acid, and phosphorus pentachloride.

-

Grind the mixture at room temperature until the reaction is complete.

-

Let the mixture stand to obtain the crude product.

-

Add 5% sodium carbonate solution to the crude product until the pH of the mixture is 8.

-

Filter the mixture and dry the filter cake.

-

Recrystallize the dried solid from a 1:2 mixture of DMF and water to yield pure 2-amino-5-ethyl-1,3,4-thiadiazole.

-

-

Yield: 92.6%.

Unraveling the Mechanism of Action: Signaling Pathways and Molecular Targets

The therapeutic effects of 2-amino-1,3,4-thiadiazole derivatives are attributed to their interaction with various cellular pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of IMP Dehydrogenase: A Key Anticancer Mechanism

One of the well-established mechanisms of action for some 2-amino-1,3,4-thiadiazole derivatives is the inhibition of inosine 5'-phosphate (IMP) dehydrogenase. This enzyme is a critical control point in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting IMP dehydrogenase, these compounds disrupt nucleic acid synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.

Caption: Inhibition of IMP Dehydrogenase by 2-Amino-1,3,4-Thiadiazole Derivatives.

Modulation of the ERK1/2 Signaling Pathway

Certain 2-amino-1,3,4-thiadiazole derivatives have been shown to inhibit the extracellular signal-regulated kinase (ERK) pathway. The ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers. By inhibiting the activation of ERK1/2, these compounds can induce cell cycle arrest and promote apoptosis in cancer cells.

Caption: Inhibition of the ERK1/2 Signaling Pathway.

General Synthetic Workflow

The synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles generally follows a straightforward workflow, which is adaptable to various scales and substitutions.

Caption: General Synthetic Workflow for 2-Amino-5-alkyl-1,3,4-thiadiazoles.

Conclusion and Future Directions

The 2-amino-5-alkyl-1,3,4-thiadiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The historical development of its synthesis from inefficient early methods to the robust and high-yielding protocols available today has been instrumental in its widespread use. The elucidation of its mechanisms of action, including the inhibition of key enzymes like IMP dehydrogenase and the modulation of critical signaling pathways such as the ERK cascade, provides a solid foundation for the rational design of next-generation drugs. Future research in this area will likely focus on the development of more selective and potent derivatives, the exploration of novel biological targets, and the application of green chemistry principles to further refine their synthesis. The versatility of this scaffold ensures its continued prominence in the landscape of medicinal chemistry for years to come.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]

- 5. 2-Amino-5-methyl-1,3,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]

- 6. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

Tautomeric Forms of 2-Amino-5-Substituted-1,3,4-Thiadiazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-substituted-1,3,4-thiadiazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The biological and chemical properties of these molecules are intrinsically linked to their structural features, particularly the phenomenon of tautomerism. This guide provides a comprehensive overview of the tautomeric forms of these compounds, focusing on their relative stabilities, the influence of substituents and solvents, and the experimental and computational methods used for their characterization.

Introduction to Tautomerism in 2-Amino-1,3,4-Thiadiazoles

Tautomerism is a form of structural isomerism where isomers of a compound can readily interconvert. In the case of 2-amino-5-substituted-1,3,4-thiadiazoles, the primary tautomeric equilibrium involves the migration of a proton between the exocyclic amino group and the nitrogen atoms of the thiadiazole ring. This gives rise to three main tautomeric forms: the amino form, the 2(3H)-imino form, and the 2(5H)-imino form.[3] For the imino forms, geometrical isomerism (E/Z) can also be considered.[3] The position of this equilibrium is crucial as the different tautomers can exhibit distinct physicochemical properties, including lipophilicity, hydrogen bonding capabilities, and receptor-binding affinities, thereby influencing their pharmacokinetic and pharmacodynamic profiles.[4]

The 1,3,4-thiadiazole ring itself is a bioisostere of other five-membered heterocyclic rings and can be considered a key pharmacophore.[1] Understanding the predominant tautomeric form is therefore essential for rational drug design and the development of structure-activity relationships (SAR).

Tautomeric Forms and Equilibria

The principal tautomeric equilibrium for 2-amino-1,3,4-thiadiazoles is depicted below. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of these forms.

Caption: Tautomeric equilibria of 2-amino-1,3,4-thiadiazole.

Quantitative Analysis of Tautomer Stability

Computational studies have consistently shown that the amino (ATD) tautomer is the most stable form for 2-amino-1,3,4-thiadiazole and its derivatives, both in the gas phase and in various solvents.[3][5][6] The imino tautomers are significantly higher in energy. The stability of the tautomers is influenced by the solvent, with polar solvents generally stabilizing all forms to a greater extent than the gas phase, though the preference for the amino tautomer remains.[3]

The following table summarizes the calculated total energies and dipole moments for the tautomers of 2-amino-1,3,4-thiadiazole in the gas phase and in different solvents, as determined by DFT calculations at the B3LYP/6-311++G(d,p) level of theory.[3]

| Tautomer | Solvent | Total Energy (Hartree) | Dipole Moment (Debye) |

| Amino (ATD) | Gas Phase | -633.2801 | 3.55 |

| THF | -633.2889 | 5.25 | |

| DMSO | -633.2901 | 5.51 | |

| Water | -633.2905 | 5.57 | |

| Imino (ITD1 - E) | Gas Phase | -633.2682 | 4.88 |

| THF | -633.2798 | 7.37 | |

| DMSO | -633.2812 | 7.76 | |

| Water | -633.2816 | 7.87 | |

| Imino (ITD2 - Z) | Gas Phase | -633.2678 | 5.03 |

| THF | -633.2796 | 7.60 | |

| DMSO | -633.2810 | 8.00 | |

| Water | -633.2814 | 8.12 | |

| Imino (ITO1 - E) | Gas Phase | -633.2458 | 6.88 |

| THF | -633.2600 | 10.51 | |

| DMSO | -633.2616 | 11.08 | |

| Water | -633.2620 | 11.23 | |

| Imino (ITO2 - Z) | Gas Phase | -633.2492 | 2.50 |

| THF | -633.2588 | 3.90 | |

| DMSO | -633.2600 | 4.14 | |

| Water | -633.2604 | 4.21 |

Data extracted from: Solvent effects on tautomerism equilibria in 2-amino-1,3,4-thiadiazole.[3]

Experimental Protocols for Tautomer Characterization

The characterization of tautomeric forms relies on a combination of spectroscopic techniques and computational modeling.

Computational Methodology

A common computational approach to studying tautomerism is through Density Functional Theory (DFT).

Protocol for DFT Calculations:

-

Geometry Optimization: The geometries of all possible tautomers are optimized using a suitable functional and basis set, for example, the B3LYP hybrid functional with the 6-311++G(d,p) basis set.[3]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies).[3]

-

Solvent Effects: The influence of different solvents can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).[3]

-

Energy Analysis: The total energies of the optimized tautomers are compared to determine their relative stabilities. The energy barrier for interconversion can also be calculated.[7][8]

Caption: A typical computational workflow for tautomer analysis.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts of protons attached to nitrogen atoms are sensitive to the tautomeric form. The amino protons (-NH₂) of the amino tautomer typically appear as a broad singlet. In some cases, distinct signals for the N-H protons of different tautomers can be observed, especially at low temperatures.[9][10]

-

¹³C NMR: The chemical shifts of the carbon atoms in the thiadiazole ring, particularly C2 and C5, can help distinguish between tautomers.[9] For instance, in a derivative exhibiting keto-enol tautomerism, distinct signals for the ketonic and enolic carbons were observed.[8]

Infrared (IR) Spectroscopy:

-

The stretching vibrations of N-H and C=N bonds are characteristic of the different tautomeric forms. The amino tautomer will show characteristic N-H stretching bands, while the imino tautomer will exhibit C=N stretching vibrations at different wavenumbers.[9][10]

UV-Visible (UV-Vis) Spectroscopy:

-

The electronic absorption spectra of the tautomers can differ, and the position of the absorption maxima can be influenced by the solvent polarity. This technique is particularly useful for studying solvent effects on the tautomeric equilibrium.[1][9][11]

Mass Spectrometry (MS):

-

While mass spectrometry primarily provides information about the molecular weight, fragmentation patterns can sometimes offer clues about the predominant tautomeric form in the gas phase.[9]

Influence of Substituents and Solvents

While computational studies on the parent 2-amino-1,3,4-thiadiazole and some simple alkyl derivatives suggest that the amino form is consistently favored, the nature of the substituent at the 5-position can influence the tautomeric equilibrium.[5][6] For instance, substituents capable of forming intramolecular hydrogen bonds or participating in extended conjugation might stabilize one tautomer over another.[10]

Solvents can play a significant role in the position of the tautomeric equilibrium.[3] Generally, polar solvents tend to favor the more polar tautomer. However, for 2-amino-1,3,4-thiadiazole, the amino form remains the most stable even in highly polar solvents like water and DMSO.[3] In some related systems, the solvent's polarizability, rather than its dipole moment, has been found to be a key factor influencing the equilibrium.[1][11]

Conclusion

The tautomerism of 2-amino-5-substituted-1,3,4-thiadiazoles is a critical aspect that governs their chemical and biological properties. A wealth of computational and experimental evidence indicates that the amino tautomer is the most stable form for the parent compound and its simple derivatives. However, the interplay of substituent effects and solvent polarity can modulate the tautomeric equilibrium. A thorough understanding and characterization of the predominant tautomeric forms are indispensable for the rational design and development of novel therapeutic agents based on the 1,3,4-thiadiazole scaffold. Future research should continue to explore the tautomeric preferences of more complex and biologically active derivatives to further refine our understanding of their structure-activity relationships.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. spectrabase.com [spectrabase.com]

- 3. sid.ir [sid.ir]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Structural Elucidation of Novel 1,3,4-Thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural elucidation of novel 1,3,4-thiadiazole derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Accurate structural determination is the cornerstone of understanding structure-activity relationships (SAR) and advancing drug discovery efforts.

Synthesis of 1,3,4-Thiadiazole Derivatives

The synthesis of a 1,3,4-thiadiazole core typically involves the cyclization of a thiosemicarbazide derivative with a carboxylic acid or its equivalent, often in the presence of a dehydrating agent like phosphorus oxychloride or concentrated sulfuric acid.[4][5] The general synthetic scheme allows for a wide variety of substituents to be introduced at the 2- and 5-positions of the thiadiazole ring, enabling the creation of diverse chemical libraries for biological screening.

Experimental Protocol: General Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles

A common and versatile method for synthesizing 2-amino-5-aryl-1,3,4-thiadiazole derivatives is through the cyclodehydration of an aromatic carboxylic acid and thiosemicarbazide.[2]

Materials:

-

Aromatic carboxylic acid (1.0 eq)

-

Thiosemicarbazide (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (excess, as reagent and solvent)

-

Water

-

50% Sodium hydroxide solution

-

Ice

Procedure:

-

To a round-bottom flask, add the aromatic carboxylic acid (1.0 eq) and phosphorus oxychloride (10 mL per 3 mmol of acid).

-

Stir the mixture at room temperature for 20 minutes.

-

Add thiosemicarbazide (1.0 eq) to the mixture.

-

Heat the reaction mixture to 80-90°C and stir for 1 hour.

-

Cool the reaction mixture in an ice bath.

-

Carefully add 40 mL of water to the cooled mixture.

-

Reflux the resulting suspension for 4 hours.

-

After cooling, basify the solution to a pH of 8 using a 50% sodium hydroxide solution while stirring.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of newly synthesized 1,3,4-thiadiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule.

Sample Preparation:

-

Dissolve 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[6]

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean NMR tube to remove any particulate matter.[7]

-

Cap the NMR tube and ensure the sample is at room temperature before placing it in the spectrometer.

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Key parameters to note are the chemical shift (δ), multiplicity (singlet, doublet, triplet, multiplet), coupling constants (J), and integration.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. The chemical shifts of the carbon atoms are the primary data points.

Data Interpretation and Tabulated Data:

The chemical shifts in both ¹H and ¹³C NMR are highly dependent on the electronic environment of the nuclei, which is influenced by the substituents on the thiadiazole ring and any attached phenyl rings.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Substituted 1,3,4-Thiadiazole Derivatives in DMSO-d₆ [8][9][10]

| Proton Type | Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic Protons | 7.00 - 8.50 | m | The exact shift depends on the substituents on the aromatic ring(s). |

| -NH₂ Protons | ~7.10 - 7.40 | s (broad) | Can be exchangeable with D₂O. |

| -NH- (Amide) Proton | ~9.90 - 12.70 | s | Often a sharp singlet, highly deshielded. |

| Aliphatic Protons (e.g., -CH₃) | ~2.20 - 2.60 | s | Shift depends on proximity to electron-withdrawing groups. |

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 1,3,4-Thiadiazole Derivatives in DMSO-d₆ [8][9][10][11]

| Carbon Type | Chemical Shift (ppm) | Notes |

| C2 of 1,3,4-thiadiazole ring | ~163 - 169 | The chemical shift is sensitive to the substituent at the 2-position (e.g., amino, amide). |

| C5 of 1,3,4-thiadiazole ring | ~156 - 166 | The chemical shift is influenced by the nature of the substituent at the 5-position (e.g., aryl). |

| Aromatic Carbons | ~114 - 158 | A range of signals depending on the substitution pattern of the aromatic ring(s). |

| Carbonyl Carbon (Amide) | ~165 - 170 | Typically observed in this region for amide functionalities. |

| Aliphatic Carbons (e.g., -CH₃) | ~15 - 35 | Found in the upfield region of the spectrum. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly on the ATR crystal.

Data Interpretation and Tabulated Data:

The FT-IR spectrum provides a fingerprint of the molecule, with characteristic absorption bands for specific functional groups.

Table 3: Characteristic FT-IR Absorption Bands for 1,3,4-Thiadiazole Derivatives (cm⁻¹) [9][12][13]

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amine/Amide) | 3100 - 3400 | Medium | Can be broad. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Typically sharp peaks. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | |

| C=O Stretch (Amide) | 1650 - 1700 | Strong | A strong, sharp absorption band. |

| C=N Stretch (Thiadiazole) | 1590 - 1640 | Medium | Characteristic of the heterocyclic ring. |

| C=C Stretch (Aromatic) | 1400 - 1600 | Medium | Multiple bands are often observed. |

| C-N Stretch | 1100 - 1350 | Medium | |

| C-S Stretch | 600 - 800 | Weak | Often in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula. The fragmentation pattern can also offer structural clues.

Data Acquisition:

-

Ionization Method: Electrospray ionization (ESI) is commonly used for these types of compounds.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M]⁺) and fragment ions are recorded.

Data Interpretation: The molecular ion peak confirms the molecular weight of the synthesized compound. The fragmentation pattern often involves the cleavage of the thiadiazole ring and the loss of substituents. For example, a common fragmentation pathway involves the loss of the substituent at the 5-position followed by the breakdown of the heterocyclic ring.[4][14]

Table 4: Common Mass Spectral Fragments for 2-Amino-5-aryl-1,3,4-thiadiazoles [4][14]

| Fragment Ion | Description |

| [M+H]⁺ | Protonated molecular ion, confirming the molecular weight. |

| Loss of substituents from the aryl ring | Fragmentation of the substituent groups on the 5-aryl moiety. |

| Cleavage of the thiadiazole ring | Results in various smaller fragments, providing structural information. |

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and conformational details.[15]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound.[16]

-

Data Collection: Mount a suitable crystal on a goniometer head and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.[17][18]

-

Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the structural model against the experimental data to obtain the final, accurate crystal structure.[19]

Data Presentation:

Crystallographic data is typically presented in a standardized format.

Table 5: Example Crystallographic Data Table for a Novel 1,3,4-Thiadiazole Derivative [12][20]

| Parameter | Value |

| Empirical formula | C₁₅H₁₀N₄OS |

| Formula weight | 294.34 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90°b = 8.456(3) Å, β = 98.76(3)°c = 15.789(6) Å, γ = 90° |

| Volume | 1334.5(9) ų |

| Z | 4 |

| Density (calculated) | 1.464 Mg/m³ |

| Absorption coefficient | 0.245 mm⁻¹ |

| F(000) | 608 |

| Crystal size | 0.30 x 0.20 x 0.10 mm |

| Theta range for data collection | 2.50 to 28.00° |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.123 |

| R indices (all data) | R1 = 0.067, wR2 = 0.145 |

Biological Activity and Signaling Pathways

Many novel 1,3,4-thiadiazole derivatives exhibit potent anticancer activity. Their mechanism of action often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting tumor cell proliferation and survival.[1][21] Some 1,3,4-thiadiazole derivatives have been shown to inhibit the STAT3 signaling pathway.[22]

References

- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. musechem.com [musechem.com]

- 4. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin [mdpi.com]

- 5. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure [mdpi.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 16. researchgate.net [researchgate.net]

- 17. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. pubcompare.ai [pubcompare.ai]

- 19. erp.iitkgp.ac.in [erp.iitkgp.ac.in]

- 20. Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 21. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benthamscience.com [benthamscience.com]

Methodological & Application

Application Notes and Protocols: Agar Diffusion Method for 1,3,4-Thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for evaluating the antimicrobial activity of 1,3,4-thiadiazole derivatives using the agar diffusion method. This widely used technique is essential for screening novel compounds and determining their potential as antimicrobial agents.

Introduction

1,3,4-thiadiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The agar diffusion method, in its variations as the disc diffusion (Kirby-Bauer) and agar well diffusion assays, serves as a primary and effective screening method to assess the in vitro antimicrobial efficacy of these synthesized compounds.[4][5][6] The principle of this method lies in the diffusion of the antimicrobial agent from a source (a saturated paper disc or a well in the agar) through a solid medium inoculated with a target microorganism. The presence of a zone of inhibition around the source indicates the antimicrobial activity of the compound.

Experimental Protocols

This section details the step-by-step procedures for both the agar disc diffusion and agar well diffusion methods.

Materials and Reagents

-

1,3,4-Thiadiazole derivatives

-

Standard antibiotic discs (e.g., Ciprofloxacin, Amoxicillin, Fluconazole)[1][4]

-

Dimethyl sulfoxide (DMSO)

-

Sterile Mueller-Hinton Agar (MHA) for bacteria

-

Sterile Malt Extract Agar or Sabouraud Dextrose Agar for fungi

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))[4][5]

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)[5]

-

Sterile Petri dishes

-

Sterile cotton swabs

-

Micropipettes and sterile tips

-

Incubator

-

Laminar flow hood

-

Autoclave

-

Sterile filter paper discs (6 mm diameter)

-

Sterile cork borer (6-8 mm diameter)

Protocol 1: Agar Disc Diffusion Method

-

Preparation of Test Solutions: Dissolve the synthesized 1,3,4-thiadiazole derivatives in a suitable solvent, typically DMSO, to achieve a desired stock concentration (e.g., 10 mg/mL).[7] Further dilutions can be made to obtain various working concentrations.

-

Media Preparation: Prepare Mueller-Hinton Agar for bacterial assays or Malt Extract Agar/Sabouraud Dextrose Agar for fungal assays according to the manufacturer's instructions. Sterilize the media by autoclaving and pour approximately 20-25 mL into sterile Petri dishes. Allow the agar to solidify completely in a laminar flow hood.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. Typically, a few colonies are transferred to a sterile broth and incubated to reach a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate uniformly in three directions to ensure even distribution of the microorganism.

-

Application of Discs: Aseptically place sterile filter paper discs impregnated with the test compounds onto the inoculated agar surface.[8] A disc impregnated with the solvent (e.g., DMSO) serves as a negative control, and standard antibiotic discs are used as positive controls.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.[4][9]

-

Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of inhibition (including the disc diameter) in millimeters (mm).[4] The absence of microbial growth around the disc indicates antimicrobial activity.

Protocol 2: Agar Well Diffusion Method

This method is an alternative to the disc diffusion assay.

-

Media and Inoculum Preparation: Follow steps 2-4 from the Agar Disc Diffusion Method protocol.

-

Well Preparation: Use a sterile cork borer to create uniform wells (6-8 mm in diameter) in the solidified agar.

-

Application of Test Solutions: Carefully pipette a fixed volume (e.g., 50-100 µL) of the 1,3,4-thiadiazole derivative solution into each well.[4] Use the solvent as a negative control and a standard antibiotic solution as a positive control in separate wells.

-

Pre-diffusion: Allow the plates to stand for about 20 minutes to permit the diffusion of the compounds from the wells into the agar.[4]

-

Incubation: Incubate the plates as described in step 6 of the Agar Disc Diffusion Method.

-

Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition around each well in millimeters (mm).

Data Presentation

The antimicrobial activity of 1,3,4-thiadiazole derivatives is quantified by the diameter of the zone of inhibition. The results are typically presented in a tabular format for clear comparison.

| Compound | Test Microorganism | Concentration | Zone of Inhibition (mm) | Standard Drug | Zone of Inhibition (mm) | Reference |

| Derivative A | Staphylococcus aureus | 25 mg/mL | 18 | Ciprofloxacin | 25 | [1] |

| Derivative B | Escherichia coli | 25 mg/mL | 16 | Ciprofloxacin | 28 | [1] |

| Derivative C | Bacillus subtilis | 100 µ g/disc | 14 | Ciprofloxacin | 22 | [4] |

| Derivative D | Pseudomonas aeruginosa | 50 µ g/disc | 20 | Amoxicillin | 24 | [1] |

| Derivative E | Candida albicans | 50 µ g/disc | 15 | Fluconazole | 21 | [6] |

| Derivative F | Aspergillus niger | 100 µ g/disc | 12 | Fluconazole | 19 |

Note: The data presented in this table are representative examples compiled from various sources and are intended for illustrative purposes only.

Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the agar diffusion method.

Caption: Workflow of the agar diffusion method for antimicrobial screening.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 4. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. media.neliti.com [media.neliti.com]

- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for 5-pentyl-1,3,4-thiadiazol-2-amine

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the novel compound 5-pentyl-1,3,4-thiadiazol-2-amine against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro and is a critical metric for assessing the potency of new antimicrobial candidates.[1][2]

Introduction

The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, known to be a structural component in a wide array of pharmacologically active molecules.[3] Derivatives of 2-amino-1,3,4-thiadiazole, in particular, have been extensively studied for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] The antimicrobial potential of this scaffold makes it a promising foundation for the development of new drugs to combat resistant pathogens.[4][5]

This compound is a derivative belonging to this class. Evaluating its antimicrobial efficacy is a crucial first step in its development as a potential therapeutic agent. This note details the standardized broth microdilution method for determining its MIC value, a quantitative measure of its in vitro activity.

Principle of the MIC Assay

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[7][8] The principle involves challenging a standardized population of microorganisms with a series of twofold serial dilutions of the test compound (this compound) in a liquid growth medium.[8][9] Following a specified incubation period, the microtiter plates are examined for visible signs of microbial growth. The MIC is recorded as the lowest concentration of the compound at which no visible growth occurs.[1][10]

Materials and Reagents

Equipment:

-

Calibrated single and multichannel pipettes

-

Sterile pipette tips

-

96-well, U-bottom microtiter plates[11]

-

Biosafety cabinet

-

Incubator (37°C)[11]

-

Spectrophotometer or nephelometer

-

Vortex mixer

-

Sterile petri dishes and test tubes

Reagents and Consumables:

-

This compound (test compound)

-

Dimethyl sulfoxide (DMSO), sterile

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)[2]

-

Sterile saline (0.85% w/v)

-

Microbial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922 as quality controls)

-

Reference antibiotic (e.g., Ciprofloxacin, Gentamicin)

-

Agar plates (e.g., Tryptic Soy Agar) for bacterial culture

Experimental Protocols

This protocol is based on established guidelines for antimicrobial susceptibility testing.

4.1. Preparation of Test Compound Stock Solution

-

Accurately weigh the required amount of this compound powder.

-

Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL or 10240 µg/mL). Ensure complete dissolution using a vortex mixer. Note: The choice of solvent and initial concentration may need optimization based on the compound's solubility.

-

Prepare an intermediate stock by diluting the primary stock in CAMHB to twice the highest desired final concentration (e.g., if the highest test concentration is 256 µg/mL, prepare a 512 µg/mL solution).[11] This minimizes the final DMSO concentration in the assay wells.

4.2. Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-4 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A nephelometer or spectrophotometer can be used for standardization.[10]

-

Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]

4.3. Broth Microdilution Procedure in 96-Well Plate

-

Using a multichannel pipette, add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.[11]

-

Add 100 µL of the intermediate compound stock (e.g., 512 µg/mL) to the wells in Column 1. This results in a total volume of 200 µL at the highest test concentration.

-

Perform a twofold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down.

-

Repeat this transfer from Column 2 to Column 3, and so on, down to Column 10.

-

After mixing the wells in Column 10, discard 100 µL.[11]

-

Column 11 will serve as the positive growth control (broth + inoculum, no compound).

-

Column 12 will serve as the negative/sterility control (broth only).

-

Using a multichannel pipette, add 100 µL of the standardized bacterial inoculum (~1 x 10⁶ CFU/mL) to wells in Columns 1 through 11. This dilutes the compound concentrations by half, achieving the final desired test range (e.g., 256 µg/mL to 0.5 µg/mL) and the target inoculum density of ~5 x 10⁵ CFU/mL. Do not add inoculum to Column 12.

-

Seal the plate and incubate at 37°C for 16-24 hours under ambient atmospheric conditions.[12]

4.4. Interpretation of Results

-

After incubation, check the control wells. There should be clear, visible growth in Column 11 (positive control) and no growth in Column 12 (negative control).

-

Visually inspect the test wells (Columns 1-10) for turbidity (bacterial growth).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[2]

Data Presentation

Quantitative results should be recorded systematically.

Table 1: Example 96-Well Plate Layout for MIC Determination

| Column | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |

| Compound Conc. (µg/mL) | 256 | 128 | 64 | 32 | 16 | 8 | 4 | 2 | 1 | 0.5 | 0 | 0 |

| Test Strain A | - | - | - | - | - | + | + | + | + | + | + | - |

| Test Strain B | - | - | - | - | + | + | + | + | + | + | + | - |

| Test Strain C | - | - | + | + | + | + | + | + | + | + | + | - |

| (-) represents no visible growth (clear well); (+) represents visible growth (turbid well). | ||||||||||||

| In this example, the MIC for Strain A is 8 µg/mL, for Strain B is 16 µg/mL, and for Strain C is 64 µg/mL. |

Table 2: Illustrative MIC Data for Related 1,3,4-Thiadiazole Compounds

While specific MIC data for this compound is not yet published, research on structurally similar compounds provides a reference for expected activity.

| Compound Class | Test Organism | MIC Range (µg/mL) | Reference |

| 5-Alkyl-1,3,4-thiadiazole-2-thiols | Staphylococcus aureus | 0.78 - 3.125 | [13] |

| 5-Aryl-1,3,4-thiadiazol-2-amines | Staphylococcus aureus | 20 - 28 | [4] |

| 5-Aryl-1,3,4-thiadiazol-2-amines | Bacillus subtilis | 20 - 28 | [4] |

| 5-Substituted-2-amino-1,3,4-thiadiazoles | E. coli, P. aeruginosa, S. aureus | 126 - 1024 | [13] |

Visualized Workflows

The following diagrams illustrate the key processes in MIC determination.

Caption: Experimental workflow for the broth microdilution MIC assay.

Caption: Logical process for interpreting MIC results from a single well.

References

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Broth microdilution - Wikipedia [en.wikipedia.org]